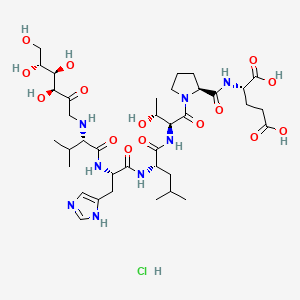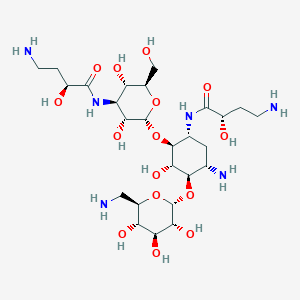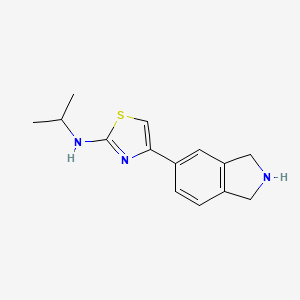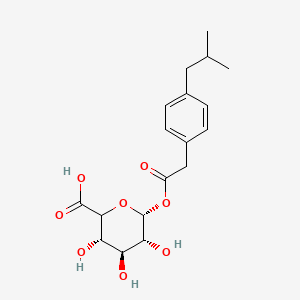
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt is a glycosylated peptide with the molecular formula C37H60N8O15 . x (Cl H). This compound is a biochemical used in proteomics research and has applications in diagnosing diabetes by analyzing enzymic activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt involves the coupling of the amino acids Valine, Histidine, Leucine, Threonine, Proline, and Glutamic acid with a fructose moiety. The reaction conditions typically include the use of protecting groups to prevent side reactions and the use of coupling reagents such as carbodiimides to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield, purity, and scale of production .
Analyse Chemischer Reaktionen
Types of Reactions
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the fructose moiety can be oxidized to form ketones or aldehydes.
Reduction: The peptide bonds can be reduced to amines.
Substitution: The amino acid residues can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further biochemical studies .
Wissenschaftliche Forschungsanwendungen
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of peptides.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Utilized in diagnostic assays for diabetes by analyzing enzymic activity.
Industry: Applied in the production of peptide-based drugs and biochemical reagents .
Wirkmechanismus
The mechanism of action of Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt involves its interaction with specific enzymes and receptors in the body. The fructose moiety allows for glycosylation, which can affect the stability and activity of the peptide. The peptide sequence interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fructose Val-His-Leu-Thr-Pro-Glu: The free base form of the compound without the hydrochloride salt.
Other Glycosylated Peptides: Compounds with similar glycosylation patterns but different amino acid sequences
Uniqueness
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt is unique due to its specific amino acid sequence and glycosylation with fructose. This combination provides distinct biochemical properties, making it valuable for specific research and diagnostic applications .
Eigenschaften
Molekularformel |
C37H61ClN8O15 |
|---|---|
Molekulargewicht |
893.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C37H60N8O15.ClH/c1-17(2)11-22(33(55)44-29(19(5)47)36(58)45-10-6-7-24(45)34(56)41-21(37(59)60)8-9-27(50)51)42-32(54)23(12-20-13-38-16-40-20)43-35(57)28(18(3)4)39-14-25(48)30(52)31(53)26(49)15-46;/h13,16-19,21-24,26,28-31,39,46-47,49,52-53H,6-12,14-15H2,1-5H3,(H,38,40)(H,41,56)(H,42,54)(H,43,57)(H,44,55)(H,50,51)(H,59,60);1H/t19-,21+,22+,23+,24+,26-,28+,29+,30-,31-;/m1./s1 |
InChI-Schlüssel |
BOVYUQKBBPOICL-VZDRGVOUSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O.Cl |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NCC(=O)C(C(C(CO)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)

![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)


![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)



